molecular formula C12H18F2O B13191027 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13191027
M. Wt: 216.27 g/mol
InChI Key: VPDZZJDRMPKSGN-UHFFFAOYSA-N
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Description

4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C12H18F2O. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with a cyclohexane ring, and two fluorine atoms attached to the spiro center. The presence of the fluorine atoms and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 4’,4’-Difluoro-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[51The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to achieve the desired product with high purity and yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s unique structure and properties make it a candidate for drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other similar compounds, such as:

    4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]: This compound has a similar spirocyclic structure but with a cyclopentane ring instead of a cyclohexane ring.

    4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cycloheptane]: This compound features a cycloheptane ring, which affects its chemical and physical properties compared to the cyclohexane analog.

    4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclooctane]: The presence of a cyclooctane ring in this compound results in different reactivity and stability profiles

Properties

Molecular Formula

C12H18F2O

Molecular Weight

216.27 g/mol

IUPAC Name

4',4'-difluorospiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2

InChI Key

VPDZZJDRMPKSGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)(F)F)OCC3C1C3

Origin of Product

United States

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